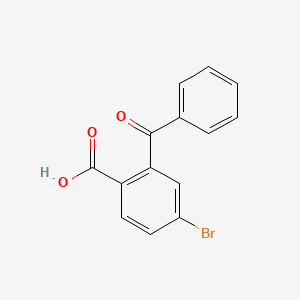

2-Benzoyl-4-bromobenzoic acid

Description

2-Benzoyl-4-bromobenzoic acid (C₁₄H₉BrO₃) is a substituted benzoic acid derivative featuring a benzoyl group (-C₆H₅CO-) at position 2 and a bromine atom at position 4 of the aromatic ring. The bromine substituent likely increases halogen-bonding interactions, while the benzoyl group contributes to π-π stacking and steric effects, influencing solubility and thermal stability .

Properties

IUPAC Name |

2-benzoyl-4-bromobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXJPZWBJBDDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-benzoylbenzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated benzoic acid under palladium catalysis. This method provides a high yield of the desired product and is widely used in organic synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2-Benzoyl-4-bromobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors, which are promising candidates for treating cardiovascular diseases and hypertension .

Biological Evaluation

Research has demonstrated that derivatives of this compound exhibit significant biological activity. In vitro studies have shown that certain derivatives possess inhibitory effects on enzymes linked to inflammation and pain pathways, making them potential anti-inflammatory agents .

Case Study: sEH Inhibition

A study focused on designing hydrazide derivatives from benzoyl compounds showed that modifications to the benzoyl structure could enhance solubility and bioavailability while maintaining potent sEH inhibitory activity. One derivative achieved an inhibition rate of 72% against the sEH enzyme .

Agrochemical Applications

The compound is also used as an intermediate in agrochemical synthesis. Its brominated structure can enhance the efficacy of herbicides and pesticides by improving their stability and reactivity in biological systems .

Material Science Applications

In material science, this compound is explored for its potential use in liquid crystals due to its unique molecular properties. Research indicates that it can be incorporated into liquid crystal formulations to improve thermal stability and optical performance .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-bromobenzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated and Benzoylated Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₁₄H₉BrO₃ | 305.13 | Not reported | -Br, -C₆H₅CO- |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | ~250 (literature) | -Br |

| 4-Benzoylbenzoic acid | C₁₄H₁₀O₃ | 226.23 | 198–200 | -C₆H₅CO- |

| Methyl 4-bromo-2-methylbenzoate | C₉H₉BrO₂ | 229.07 | Not reported | -Br, -COOCH₃ |

*Data inferred from structural analogs due to absence of direct evidence.

- Melting Points : The benzoyl group in 4-benzoylbenzoic acid lowers the melting point (198–200°C) compared to 4-bromobenzoic acid (~250°C), likely due to reduced crystallinity from steric hindrance .

- Molecular Weight : The addition of a benzoyl group increases molar mass by ~75–100 g/mol compared to simpler brominated analogs .

Research Findings and Gaps

- Synthetic Utility : Brominated benzoic acids are widely used in pharmaceuticals and agrochemicals. For example, 4-bromobenzoic acid serves as a precursor in anti-inflammatory drug synthesis .

- Data Limitations: No direct studies on this compound were found in the evidence. Properties like solubility in polar solvents (e.g., DMSO, ethanol) and stability under acidic conditions remain uncharacterized.

- Safety Uncertainties : Compounds with bromine and benzoyl groups may require specialized handling, as seen in 4-(bromomethyl)benzaldehyde, where eye and skin exposure mandates rigorous flushing .

Biological Activity

2-Benzoyl-4-bromobenzoic acid (CAS Number: 412299-83-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound features a benzoyl group and a bromine atom attached to the benzoic acid structure, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in various chemical reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth effectively. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has been explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has been reported that this compound can interact with anti-apoptotic proteins, making it a potential candidate for cancer therapy. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines .

3. Analgesic Effects

In animal models, the compound has been evaluated for analgesic properties using methods such as the writhing test. Results indicated that it could reduce pain responses significantly, suggesting potential use as an analgesic agent .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Electrophilic Interactions: The compound acts as an electrophile, forming covalent bonds with nucleophiles in biological systems. This interaction can lead to modulation of enzyme activity or receptor function, affecting cellular processes.

- Targeting Apoptotic Pathways: By binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, the compound may promote apoptosis in cancer cells, thereby enhancing therapeutic efficacy against tumors .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Q & A

Basic: What are the standard synthetic routes for preparing 2-benzoyl-4-bromobenzoic acid, and how is purity ensured?

Answer:

this compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor benzoic acid derivatives. For example, bromination of benzoyl-substituted benzoic acids using bromine or N-bromosuccinimide (NBS) in controlled conditions can yield the target compound. Purification involves recrystallization from ethanol or acetone, followed by characterization via melting point analysis (192–194°C) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to confirm purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the aromatic substitution pattern and acyl group presence.

- IR Spectroscopy : Peaks near 1680–1700 cm indicate the carbonyl (C=O) stretch of the benzoyl group.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 309 [M+H]) validate the molecular formula (CHBrO) .

Basic: What safety precautions are recommended for handling this compound in the lab?

Answer:

While specific hazard data for this compound is limited, structurally similar brominated aromatics (e.g., 4-bromobenzoic acid) suggest:

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.

- Avoid inhalation/ingestion; work in a fume hood.

- Store in a cool, dry place away from oxidizers and strong acids/bases .

Basic: How is this compound utilized as a starting material in organic synthesis?

Answer:

It serves as a precursor for synthesizing fluorene derivatives, such as 3-bromofluorenone, via intramolecular cyclization under acidic conditions. The bromine atom facilitates further functionalization (e.g., Suzuki coupling) in materials science or pharmaceutical research .

Advanced: What mechanistic insights explain the role of this compound in cyclization reactions?

Answer:

The benzoyl group stabilizes intermediates through resonance during cyclization, while the bromine atom acts as a directing group, influencing regioselectivity. Kinetic studies (e.g., monitoring by H NMR) and computational modeling (DFT) can elucidate transition states and reaction pathways .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies in NMR or IR data may arise from impurities or tautomerism. Cross-validate using:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural confirmation.

- Elemental analysis to verify composition .

Advanced: What strategies optimize reaction yields when using this compound as a substrate?

Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., AlCl) improve acylation efficiency.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .

Advanced: How does this compound degrade under varying experimental conditions, and how is stability assessed?

Answer:

Stability studies involve:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Accelerated aging tests : Expose the compound to heat/light and monitor degradation via HPLC.

- pH-dependent stability : Hydrolysis of the benzoyl group occurs under strongly acidic/basic conditions, requiring neutral buffers for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.